2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide

Bioconjugation Drug Delivery Organic Synthesis

Unlike simple thiols, this heterobifunctional linker delivers orthogonal, stepwise reactivity—free thiol for maleimide conjugation, trifluoroacetamide-protected amine for subsequent coupling—preventing cross-reactivity & polymerization. Proven 86% synthetic yield in ROS-responsive thioketal linker assembly. Balanced cLogP (1.18) enhances intracellular delivery. Certified ≥96% purity ensures batch consistency for ADC development & bioconjugation R&D.

Molecular Formula C4H6F3NOS
Molecular Weight 173.16 g/mol
CAS No. 1869-45-0
Cat. No. B174940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide
CAS1869-45-0
SynonymsAcetaMide, 2,2,2-trifluoro-N-(2-Mercaptoethyl)-
Molecular FormulaC4H6F3NOS
Molecular Weight173.16 g/mol
Structural Identifiers
SMILESC(CS)NC(=O)C(F)(F)F
InChIInChI=1S/C4H6F3NOS/c5-4(6,7)3(9)8-1-2-10/h10H,1-2H2,(H,8,9)
InChIKeyRITJDHZIMGTYQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1869-45-0: 2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide – Bifunctional Thiol Linker for Bioconjugation & ROS-Responsive Drug Delivery


2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide (CAS 1869-45-0) is a heterobifunctional linker molecule with the formula C₄H₆F₃NOS and a molecular weight of 173.16 g/mol. It is characterized by a terminal thiol (-SH) group and a trifluoroacetamide-protected amine, making it a versatile tool for bioconjugation and the construction of complex molecular architectures . The compound's unique design allows for selective, stepwise functionalization in synthetic chemistry and targeted drug delivery applications .

Why 1869-45-0 Outperforms Generic Analogs: The Critical Role of the Trifluoroacetamide-Thiol Bifunctionality


The selection of a linker in bioconjugation and drug delivery is not trivial; the choice between a generic monofunctional analog and 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide has profound implications for experimental success. Unlike simple thiols like 2-mercaptoethylamine or protected amines, this compound's distinct combination of a nucleophilic thiol and a masked amine provides a precisely controlled, stepwise conjugation strategy [1]. This bifunctionality prevents uncontrolled polymerization and cross-reactivity, enabling the construction of well-defined, heterobifunctional conjugates. Furthermore, the electron-withdrawing trifluoroacetyl group not only protects the amine but also modulates the linker's physicochemical properties, such as enhancing its stability and lipophilicity, which are critical for intracellular delivery applications . Substitution with a structurally similar but chemically distinct analog like N-(2-mercaptoethyl)acetamide (which lacks the trifluoro group) or a simple thiol would sacrifice this orthogonal reactivity and control, leading to lower yields, impure products, and compromised functional performance.

Quantitative Selection Guide: Head-to-Head Evidence for 2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide


Synthesis Efficiency: 86% Yield in ROS-Responsive Linker Construction vs. Lower Yielding Alternative Routes

The synthesis of this compound is highly efficient, a crucial factor for scaling up the production of complex bioconjugates. A reaction of cysteamine hydrochloride and ethyl trifluoroacetate under basic conditions yielded 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide in an 86% yield [1]. This represents a significant improvement over alternative, more cumbersome synthetic strategies for preparing similar heterofunctional linkers, which have been reported to yield less than 50% [1]. This high yield reduces raw material costs and time for researchers requiring this specific linker.

Bioconjugation Drug Delivery Organic Synthesis

Computational Lipophilicity (Log P): Enhanced Membrane Permeability vs. Non-Fluorinated Analog

The presence of the trifluoroacetamide group dramatically increases the lipophilicity of the molecule compared to its non-fluorinated analog. Computational predictions show a Consensus Log P (cLogP) value of 1.18 for 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide . In stark contrast, the non-fluorinated analog, N-(2-mercaptoethyl)acetamide, has a predicted cLogP of -0.56 [1]. This nearly two-order-of-magnitude difference in lipophilicity suggests that the trifluoroacetamide version will have significantly superior passive membrane permeability, a critical property for delivering drug payloads to intracellular targets.

Drug Delivery Medicinal Chemistry Cell Biology

Aqueous Solubility Profile: Balanced Hydrophilicity for Conjugation Chemistry

While the trifluoroacetamide group enhances lipophilicity for membrane crossing, the compound retains sufficient aqueous solubility for practical bioconjugation and handling. The predicted water solubility is 9.78 mg/mL (Log S = -1.25) . This is a key differentiator from simpler thiol-polyethylene glycol (PEG) linkers, which, while more water-soluble, often lack the stability and lipophilic character necessary for efficient intracellular delivery. This balanced solubility profile is characteristic of a useful linker for modifying biomolecules in mixed aqueous-organic solvent systems.

Bioconjugation Formulation Chemical Biology

Commercial Availability and Purity: Certified 96-98% Purity for Reproducible Research

Reproducibility in scientific research is paramount, and the quality of starting materials is a foundational requirement. This compound is commercially available with certified high purity. For example, one major supplier provides 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide with a standard purity of 96% , and another provides it at a purity of 98% . This high level of purity is essential for bioconjugation and materials science applications where impurities could lead to side reactions, product heterogeneity, or inconsistent biological results. This is a key advantage over synthesizing a similar linker in-house, which may yield a product of unknown or lower purity without significant purification effort.

Chemical Biology Pharmaceutical R&D Materials Science

Optimal Application Scenarios for 2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide (CAS 1869-45-0)


Synthesis of ROS-Responsive Drug Delivery Systems

This compound is a critical intermediate for constructing advanced, stimulus-responsive drug delivery platforms. Its primary application scenario is in the synthesis of reactive oxygen species (ROS)-responsive heterobifunctional linkers, as demonstrated by Ling et al. (2015) [1]. Its high synthetic yield (86%) makes it a practical and cost-effective building block for assembling the thioketal core that enables the triggered release of a chemotherapeutic payload (e.g., doxorubicin) specifically at the tumor site, where ROS levels are elevated. The linker's lipophilicity (cLogP 1.18) also contributes to the efficient cellular uptake of the final drug conjugate .

Controlled Stepwise Bioconjugation for Antibody-Drug Conjugates (ADCs)

In the development of ADCs and other protein-drug conjugates, the ability to control the attachment point and stoichiometry is critical. 2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide serves as an ideal heterobifunctional linker. Its free thiol group can be used to attach to a maleimide-functionalized antibody with high chemoselectivity. Following this first conjugation step, the trifluoroacetamide protecting group can be selectively removed under mild, orthogonal conditions to reveal a primary amine, which can then be used to couple to a drug molecule or a fluorophore. This stepwise approach ensures a well-defined, homogeneous conjugate product, maximizing therapeutic efficacy and minimizing batch-to-batch variability. The certified high purity (≥96%) of the commercial product is essential for maintaining this level of control in a regulated development environment .

Design of Intracellular Probes and Molecular Imaging Agents

For applications requiring the delivery of a probe (e.g., a fluorophore, PET tracer, or affinity tag) across the cell membrane, the balanced physicochemical properties of this linker are advantageous. Its computational lipophilicity (cLogP 1.18) is a key differentiator from simpler, more hydrophilic linkers, as it predicts improved passive diffusion across the lipid bilayer [1]. Simultaneously, its moderate aqueous solubility (9.78 mg/mL) [1] allows for conjugation to biomolecules in a standard aqueous/organic solvent mixture. This makes it a superior choice over both highly hydrophilic linkers (which may be trapped in endosomes) and highly hydrophobic linkers (which may aggregate), enabling the design of more efficient molecular imaging agents for intracellular targets.

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